molecular formula C11H13N3O B8306438 2-(2-Oxazolin-2-ylamino)-isoindoline

2-(2-Oxazolin-2-ylamino)-isoindoline

Cat. No.: B8306438
M. Wt: 203.24 g/mol
InChI Key: XBQIKUVBLLRHCB-UHFFFAOYSA-N
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Description

2-(2-Oxazolin-2-ylamino)-isoindoline is a synthetic chemical compound featuring an isoindoline core linked to an oxazoline ring via an amino bridge. This structure combines two privileged scaffolds in medicinal chemistry, making it a molecule of significant interest for research and development. The isoindoline moiety is a common structural component in various biologically active molecules and natural products . Meanwhile, the oxazoline functional group is of high interest in the development of antimicrobial polymers . Its mechanism of action, depending on the specific structural configuration, can involve targeting bacterial cell membranes . This compound is provided exclusively "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(1,3-dihydroisoindol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H13N3O/c1-2-4-10-8-14(7-9(10)3-1)13-11-12-5-6-15-11/h1-4H,5-8H2,(H,12,13)

InChI Key

XBQIKUVBLLRHCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NN2CC3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Isoindoline derivatives differ primarily in their substituents, which dictate their physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

2-(2-Bromoethyl)isoindoline-1,3-dione ()
  • Structure : Features a bromoethyl (-CH₂CH₂Br) substituent.
  • Synthesis : Prepared via nucleophilic substitution of 1,2-dibromoethane with phthalimide in DMF (Gabriel synthesis), yielding 86% .
  • Crystal Structure :
    • Three independent molecules in the asymmetric unit with anti and gauche BrCH₂CH₂ conformers.
    • Short Br···O interactions (3.162 Å) and C–H···O hydrogen bonds stabilize the crystal lattice.
    • π-π stacking between isoindoline rings (centroid distances: 3.517–3.950 Å) .
  • Key Bond Lengths :
    • C=O: ~1.20 Å (consistent with other isoindoline-1,3-diones).
    • C–Br: 1.93–1.96 Å .
2-(2-Iodophenyl)isoindoline-1,3-dione ()
  • Structure : Contains an iodophenyl group attached to the isoindoline core.
  • Crystal Data :
    • C–I bond length: 2.094 Å.
    • Intermolecular I···O contact: 3.068 Å.
    • C=O bonds: 1.204 Å (O1) and 1.196 Å (O2) .
  • Synthesis: Prepared via refluxing N-hydroxypthalimide with 4-amino-4-methylphenol in ethanol (41% yield) .
2-Aminooxazole ()
  • Relevance: The oxazoline moiety in the target compound shares structural similarities with 2-aminooxazole.
  • Properties: Molecular formula: C₃H₄N₂O. Molecular weight: 84.08 g/mol. Potential for hydrogen bonding via NH and O groups .

Comparative Analysis of Substituent Effects

Compound Substituent Key Interactions Synthesis Yield Melting Point
2-(2-Oxazolin-2-ylamino)-isoindoline Oxazolinylamino Expected H-bonding (N–H, O) Not reported Not reported
2-(2-Bromoethyl)isoindoline-1,3-dione Bromoethyl Br···O, C–H···O, π-π stacking 86% Not reported
2-(2-Iodophenyl)isoindoline-1,3-dione Iodophenyl I···O, π-π stacking 41% 180.3–184.0 °C
2-Aminooxazole - H-bonding (NH₂, O) Not reported Not reported
Key Observations :

Halogen Effects : Bromine and iodine substituents introduce halogen bonding (Br/I···O), enhancing crystal packing efficiency. The larger iodine atom forms longer bonds (C–I: 2.094 Å vs. C–Br: ~1.95 Å) but shorter intermolecular contacts (I···O: 3.068 Å vs. Br···O: 3.162 Å) .

Hydrogen Bonding: Oxazoline and amino groups (e.g., in 2-aminooxazole) likely increase solubility in polar solvents compared to halogenated analogs.

Synthetic Yields : Gabriel synthesis (bromoethyl derivative) offers higher yields (86%) compared to iodophenyl analogs (41%), possibly due to steric hindrance from bulky substituents .

Preparation Methods

Competing Pathways in Urea Cyclization

Protonation of the urea intermediate during cyclization can lead to hydrolysis, forming undesired byproducts. Neutral or weakly basic conditions are critical to suppress acid-catalyzed decomposition.

Steric and Electronic Effects

Bulky substituents on the isoindoline nitrogen hinder cyclization by increasing the activation energy for ring closure. Electron-withdrawing groups on the oxazoline ring (e.g., chloro, nitro) stabilize the transition state, improving yields .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Oxazolin-2-ylamino)-isoindoline?

  • Methodological Answer : A common approach involves refluxing precursors in ethanol. For example, N-2-iodophenylphthalimide was synthesized by refluxing N-hydroxypthalimide with 4-amino-4-methylphenol in ethanol for 1 hour, yielding crystals suitable for X-ray analysis (41% yield, 180–184°C melting point) . Optimize reaction time and molar ratios to improve yield. Use TLC or HPLC to monitor reaction progress.

Q. What characterization techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • X-ray crystallography : Determine bond lengths (e.g., C–C: 1.369–1.481 Å; C=O: 1.196–1.204 Å) and intermolecular interactions (e.g., I···O contact: 3.068 Å) .
  • NMR/IR spectroscopy : Confirm functional groups (oxazoline NH stretch ~3300 cm⁻¹; carbonyl C=O ~1700 cm⁻¹).
  • Elemental analysis : Verify purity (>95% recommended for publication) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • GHS Classification : Skin irritation (Category 2), eye irritation (Category 2A), and acute toxicity (Category 3) .
  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond angles or dihedral angles?

  • Methodological Answer : Compare experimental data (e.g., dihedral angle between isoindole and phenyl rings: 84.77°) with literature values . Use software like SHELX or PLATON to analyze packing interactions (e.g., π-π stacking, halogen bonding). For example, intermolecular I···O contacts (3.068 Å) may explain stability differences between derivatives .

Q. What strategies address contradictions in synthetic yields across studies?

  • Methodological Answer :

  • Parameter Optimization : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, or catalyst loading.
  • By-Product Analysis : Use LC-MS to identify side products (e.g., unreacted phthalimide precursors).
  • Reproducibility Checks : Replicate literature methods with strict stoichiometric control. For example, a 41% yield was achieved under reflux conditions, but microwave-assisted synthesis may improve efficiency .

Q. How can computational modeling complement experimental data for this compound?

  • Methodological Answer :

  • DFT Calculations : Predict optimized geometries and compare with X-ray data (RMSD <0.1 Å indicates reliability).
  • Docking Studies : Explore biological activity by simulating interactions with target proteins (e.g., phthalimide derivatives’ anti-inflammatory properties) .
  • Thermodynamic Stability : Calculate Gibbs free energy of formation to explain crystallinity trends .

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